molecular formula C16H33NO B14380483 N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine CAS No. 90114-78-6

N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine

Cat. No.: B14380483
CAS No.: 90114-78-6
M. Wt: 255.44 g/mol
InChI Key: NLVDLPMXILVYEF-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine is a complex organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclohexyl group substituted with a methyl and an isopropyl group, making it a tertiary amine due to the nitrogen atom being bonded to three different carbon-containing groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine typically involves multiple steps, starting with the preparation of the cyclohexyl derivative. The cyclohexyl derivative can be synthesized through the hydrogenation of a suitable aromatic precursor, followed by alkylation to introduce the isopropyl and methyl groups. The final step involves the reaction of the cyclohexyl derivative with diethylamine under controlled conditions to form the desired amine.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or oxides, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with receptors or enzymes, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine
  • N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-1-amine

Uniqueness

N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the diethylamine group. This combination of structural features may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

90114-78-6

Molecular Formula

C16H33NO

Molecular Weight

255.44 g/mol

IUPAC Name

N,N-diethyl-2-(5-methyl-2-propan-2-ylcyclohexyl)oxyethanamine

InChI

InChI=1S/C16H33NO/c1-6-17(7-2)10-11-18-16-12-14(5)8-9-15(16)13(3)4/h13-16H,6-12H2,1-5H3

InChI Key

NLVDLPMXILVYEF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1CC(CCC1C(C)C)C

Origin of Product

United States

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